molecular formula C21H18O B14127679 1-(4-Diphenylmethyl)phenylethanone

1-(4-Diphenylmethyl)phenylethanone

Cat. No.: B14127679
M. Wt: 286.4 g/mol
InChI Key: HTCPTBUHYPKTLU-UHFFFAOYSA-N
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Description

1-(4-Diphenylmethyl)phenylethanone is an organic compound with the molecular formula C21H18O. It is a solid at room temperature and is primarily used in laboratory settings for research purposes . This compound is known for its unique structure, which includes a phenylethanone backbone with a diphenylmethyl group attached to the fourth position of the phenyl ring.

Preparation Methods

The synthesis of 1-(4-Diphenylmethyl)phenylethanone can be achieved through various methods. One common approach involves the reaction of 4-diphenylmethylbenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. Industrial production methods may involve more complex processes, including the use of high-pressure reactors and advanced purification techniques to ensure high purity and yield .

Chemical Reactions Analysis

1-(4-Diphenylmethyl)phenylethanone undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(4-Diphenylmethyl)phenylethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Diphenylmethyl)phenylethanone involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific context of its use, whether in biological systems or chemical reactions .

Comparison with Similar Compounds

1-(4-Diphenylmethyl)phenylethanone can be compared to other similar compounds, such as:

Properties

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

1-(4-benzhydrylphenyl)ethanone

InChI

InChI=1S/C21H18O/c1-16(22)17-12-14-20(15-13-17)21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-15,21H,1H3

InChI Key

HTCPTBUHYPKTLU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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